molecular formula C8H10N2O2 B1282719 Ethyl 3-methylpyridazine-4-carboxylate CAS No. 98832-80-5

Ethyl 3-methylpyridazine-4-carboxylate

Cat. No.: B1282719
CAS No.: 98832-80-5
M. Wt: 166.18 g/mol
InChI Key: TVAAFELLTHKOFM-UHFFFAOYSA-N
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Description

Ethyl 3-methylpyridazine-4-carboxylate is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. It is a useful research chemical, often utilized in various scientific studies due to its unique structure and properties. The compound is characterized by a pyridazine ring substituted with an ethyl ester group at the 4-position and a methyl group at the 3-position.

Scientific Research Applications

Ethyl 3-methylpyridazine-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

Ethyl 3-methylpyridazine-4-carboxylate is labeled with the signal word “Warning” according to safety information . The compound has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Preparation Methods

The synthesis of Ethyl 3-methylpyridazine-4-carboxylate typically involves the reaction of 3-methylpyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent . The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 3-methylpyridazine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridazine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 3-methylpyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-methylpyridazine-4-carboxylate can be compared with other pyridazine derivatives, such as pyridazine and pyridazinone . These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities . The unique combination of an ethyl ester and a methyl group in this compound distinguishes it from other similar compounds and contributes to its specific applications and effects .

Similar Compounds

  • Pyridazine
  • Pyridazinone
  • Indole derivatives

This compound stands out due to its specific structural features and the resulting unique properties and applications.

Properties

IUPAC Name

ethyl 3-methylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-5-9-10-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAAFELLTHKOFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00540653
Record name Ethyl 3-methylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98832-80-5
Record name 4-Pyridazinecarboxylic acid, 3-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98832-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-methylpyridazine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00540653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Ethyl 3-methylpyridazine-4-carboxylate in the synthesis of 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones?

A1: this compound serves as a crucial starting material in the synthesis of 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-ones. [] The synthesis involves a one-pot, two-step process. First, this compound undergoes a Mannich-type reaction with various aldimines. Subsequently, an intramolecular ring closure occurs, facilitated by the Lewis acid catalyst Copper(II) trifluoromethanesulfonate (Cu(OTf)2) under microwave heating. This reaction sequence effectively constructs the desired 7-aryl-7,8-dihydropyrido[4,3-c]pyridazin-5(6H)-one scaffold. []

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